N-(3,5-dichlorophenyl)-2-(phenylthio)propanamide has been shown to inhibit osteoclast differentiation, a process crucial for bone remodeling. Specifically, this compound reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are responsible for bone resorption. [] The compound also suppresses the expression of crucial osteoclast marker genes, including cathepsin K (Ctsk) and TRAP (Acp5). [] Mechanistically, it is suggested that N-(3,5-dichlorophenyl)-2-(phenylthio)propanamide inhibits the nuclear translocation of nuclear factor of activated T cell cytoplasmic-1 (NFATc1), a critical transcription factor in osteoclastogenesis. [] Furthermore, it disrupts F-actin ring formation, a structure essential for osteoclast function, and reduces mineral resorption activity. []
N-(3,5-dichlorophenyl)-2-(phenylthio)propanamide, specifically a derivative designated as PSTP-3,5-Me, has been investigated for its potential as a therapeutic agent for osteoporosis. [] Osteoporosis is characterized by low bone mass and deterioration of bone tissue, leading to increased bone fragility and fracture risk. PSTP-3,5-Me has shown promising results in preclinical studies using mouse bone marrow-derived macrophages (BMMs). [] By inhibiting osteoclast differentiation and activity, PSTP-3,5-Me could potentially help prevent bone loss and improve bone density in osteoporosis patients.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9